molecular formula C8H8BrNO3 B13003123 Ethyl 6-bromo-3-hydroxypicolinate

Ethyl 6-bromo-3-hydroxypicolinate

Cat. No.: B13003123
M. Wt: 246.06 g/mol
InChI Key: RGMFZUIPTUSQJP-UHFFFAOYSA-N
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Preparation Methods

Ethyl 6-bromo-3-hydroxypicolinate can be synthesized through various synthetic routes. One common method involves the bromination of 3-hydroxypicolinic acid followed by esterification with ethanol . The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like sulfuric acid. The industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Ethyl 6-bromo-3-hydroxypicolinate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

Ethyl 6-bromo-3-hydroxypicolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8BrNO3
  • Molecular Weight : 246.06 g/mol

The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the picolinate structure, which is derived from picolinic acid. These functional groups are believed to play crucial roles in its biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The presence of the bromine atom enhances its ability to interact with microbial enzymes, potentially disrupting their function.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations ranging from 10 to 50 µM. The compound was observed to induce apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The bromine atom may enhance binding affinity to enzyme active sites, while the hydroxyl group can participate in hydrogen bonding, facilitating stronger interactions.
  • Receptor Modulation : this compound may act as a modulator for certain receptors involved in signal transduction pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

This compound can be compared with several related compounds to understand its unique biological profile better.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Ethyl 5-bromo-3-hydroxypicolinateBromine at position 5; potential antimicrobial effectsModerate antimicrobial activity
Mthis compoundMethyl group instead of ethyl; similar activity profileAnticancer properties observed
Ethyl 6-chloro-3-hydroxypicolinateChlorine substitution; varied reactivityLower potency than brominated analogs

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 6-bromo-3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(11)3-4-6(9)10-7/h3-4,11H,2H2,1H3

InChI Key

RGMFZUIPTUSQJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)O

Origin of Product

United States

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